molecular formula C39H60O11 B12777423 Cimiracemoside M CAS No. 473554-77-7

Cimiracemoside M

Cat. No.: B12777423
CAS No.: 473554-77-7
M. Wt: 704.9 g/mol
InChI Key: MRJOSYQMJVDQDS-WONLXFFKSA-N
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Description

Cimiracemoside M is a cycloartane-type triterpenoid glycoside isolated from the roots of Cimicifuga foetida (绿升麻) and other Cimicifuga species. It belongs to the cimiracemoside family, characterized by a tetracyclic cycloartane skeleton with hydroxyl, methoxy, and glycosidic substitutions. The compound was first identified in 2009 during a phytochemical study of C. foetida . Structurally, it features a 3-O-β-D-xylopyranoside moiety attached to the cycloartane core, with additional acetyl or hydroxyl groups influencing its bioactivity .

This compound has been studied for its inhibitory effects on the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation. In vitro assays demonstrated moderate inhibitory activity (IC50 = 13.34 μM), though less potent than cimicifoetiside B (IC50 = 3.33 μM) . Its structural complexity and natural origin make it a subject of interest in drug discovery, particularly for cancer and metabolic disorders.

Properties

CAS No.

473554-77-7

Molecular Formula

C39H60O11

Molecular Weight

704.9 g/mol

IUPAC Name

[(3R,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23-,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1

InChI Key

MRJOSYQMJVDQDS-WONLXFFKSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)OC(=O)C)O)O)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside M involves the extraction of the compound from the roots of Cimicifuga foetida. The extraction process typically includes steps such as drying, grinding, and solvent extraction using methanol or ethanol . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside M undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cimiracemoside M has a wide range of scientific research applications, including:

Mechanism of Action

Cimiracemoside M exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which can help in managing diabetes .

Comparison with Similar Compounds

Table 1: Structural Features of Cimiracemosides

Compound Core Structure Glycosidic Substitution Functional Groups Molecular Formula Molecular Weight Source
This compound Cycloartane tetracyclic 3-O-β-D-xylopyranoside Acetyl, hydroxyl C35H56O9 (inferred) ~678 (inferred) Cimicifuga foetida
Cimiracemoside C Cycloartane tetracyclic 3-O-β-D-xylopyranoside Hydroxyl, arabinose C35H56O9 620.81 Cimicifuga racemosa
Cimiracemoside D Cycloartane tetracyclic 3-O-β-D-xylopyranoside Acetyl, methoxy C37H58O11 678.85 Actaea racemosa
Cimiracemoside H Cycloartane tetracyclic 3-O-β-D-xylopyranoside Hydroxyl, acetyl C34H54O9 630.78 Cimicifuga foetida


Key Observations :

  • Glycosidic moieties: All compounds share a 3-O-β-D-xylopyranoside core but differ in additional sugar attachments (e.g., arabinose in Cimiracemoside C ).
  • Functional groups : Acetylation (e.g., at C-24 or C-25) enhances lipid solubility and membrane permeability, as seen in this compound and D .
  • Molecular weight : Acetylated derivatives (e.g., Cimiracemoside D) exhibit higher molecular weights due to additional substituents .

Table 2: Bioactivity Comparison

Compound Biological Activity Mechanism IC50/EC50 Model System Reference
This compound Wnt signaling inhibition Downregulates β-catenin 13.34 μM In vitro (HEK293T)
Cimiracemoside C AMPK activation, antidiabetic Enhances glucose uptake Comparable to metformin Diabetic mice
Cimiracemoside D Unknown N/A N/A N/A
2′-O-Acetyl-cimiracemoside M Wnt signaling inhibition β-catenin suppression 13.34 μM In vitro (HEK293T)

Key Findings :

  • This compound vs.

Q & A

Q. How to address gaps in mechanistic data for this compound’s bioactivity?

  • Methodological Answer :
  • Hypothesis Generation : Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions. Validate with CRISPR-based gene knockout models .
  • Collaborative Frameworks : Partner with labs specializing in structural biology (e.g., cryo-EM for AMPK complex imaging) to fill knowledge gaps. Reference open-source databases like PubChem (CID: 21606551 for related saponins ) for cross-referencing.

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